molecular formula C26H44N2O10S B125821 硫酸左旋沙丁胺醇 CAS No. 148563-16-0

硫酸左旋沙丁胺醇

货号 B125821
CAS 编号: 148563-16-0
分子量: 576.7 g/mol
InChI 键: BNPSSFBOAGDEEL-NMFAMCKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levalbuterol, also known by its brand name, Xopenex HFA, is a rescue inhaler used for the treatment or prevention of sudden wheezing or shortness of breath in people with certain breathing problems, such as asthma . It is used in adults and children ages 4 years and older . Levalbuterol belongs to the family of medicines known as adrenergic bronchodilators . It relaxes the muscles in your lungs to open up your airways, making it easier to breathe .


Molecular Structure Analysis

Levalbuterol sulfate has a molecular formula of C26H44N2O10S . Its average mass is 576.700 Da and its monoisotopic mass is 576.271667 Da .


Chemical Reactions Analysis

Levalbuterol is a short-acting agonist at Beta-2 receptors mainly located in the bronchial smooth muscle of the respiratory tract and smooth muscle of blood vessels . It starts acting in about 1 to 5 minutes and can be effective for a duration of 3 to 4 hours .


Physical And Chemical Properties Analysis

Levalbuterol sulfate has a molecular formula of C26H44N2O10S and a monoisotopic mass of 576.271667 Da . It also has a molecular formula of CHNOS with an average mass of 337.389 Da and a monoisotopic mass of 337.119507 Da .

科学研究应用

固态表征

硫酸左旋沙丁胺醇(也称为R-沙丁胺醇)用于哮喘治疗,一些制剂为固体剂型。研究人员通过结构敏感分析技术(如X射线粉末衍射、FT-IR光谱、目视和显微镜检查以及DSC)对R-沙丁胺醇硫酸盐的两种多晶型改性物(I型和II型)进行了描述和表征。该研究揭示了晶体的固态性质存在实质性差异,证实了R-沙丁胺醇硫酸盐的多晶型 (Palacio 等,2007)

优先结晶对映体拆分

通过优先结晶研究了硫酸沙丁胺醇的对映体拆分。硫酸沙丁胺醇的行为就像一个聚集体,表现出一些特征性性质,如α x 值= 2(外消旋体与对映体的摩尔分数溶解度比)、V 形三元相图,以及通过用纯对映体接种进行优先结晶。这些特性促进了对映体的分离,即在 15 °C 的饱和甲醇溶液中通过夹带和结晶从硫酸沙丁胺醇中分离出对映体 (Palacios & Palacio, 2007)

成本效益

左旋沙丁胺醇比外消旋沙丁胺醇具有治疗优势。左旋沙丁胺醇的成本效益主要来自减少了对急症医疗和住院的需求。长期使用外消旋沙丁胺醇(含有代谢缓慢的S-异构体)可能会导致疗效下降和临床恶化,从而可能导致严重的健康和经济后果。临床试验表明,只含有R-异构体沙丁胺醇的左旋沙丁胺醇具有治疗优势和成本效益 (Quinn, 2004)

混合物中的稳定性

研究了左旋沙丁胺醇与异丙托溴铵雾化液混合物中的稳定性,结果表明,在所有测试样品中,每种药物的浓度在 28 天室温条件下都在可接受的范围内(± 10% 的初始浓度)。这表明左旋沙丁胺醇或异丙托溴铵的浓度没有显着降低,表明在混合物中是稳定的 (Yamreudeewong 等,2008)

安全和危害

Levalbuterol sulfate can cause skin irritation, serious eye irritation, and damage to organs (cardiovascular system). It is also suspected of damaging fertility or the unborn child . It can also cause respiratory irritation .

未来方向

The use of Levalbuterol should be only as directed by a doctor . Overuse or misuse can lead to serious health complications . If a previously effective dosage fails to provide the usual response, it may be a sign of destabilization of asthma; reevaluation of the patient and treatment and consideration of the use of corticosteroids is recommended .

属性

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t2*12-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPSSFBOAGDEEL-NMFAMCKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levalbuterol sulfate

CAS RN

148563-16-0
Record name Levalbuterol sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148563160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVALBUTEROL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TH42O2CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levalbuterol sulfate
Reactant of Route 3
Levalbuterol sulfate
Reactant of Route 4
Reactant of Route 4
Levalbuterol sulfate
Reactant of Route 5
Levalbuterol sulfate
Reactant of Route 6
Reactant of Route 6
Levalbuterol sulfate

Citations

For This Compound
17
Citations
MA Palacio, S Cuffini, R Badini, A Karlsson… - … of pharmaceutical and …, 2007 - Elsevier
… , two different crystal forms of RSS were studied by XRPD and FT-IR spectroscopy and DSC, leading to the characterization of two polymorphs, Forms I and II, for levalbuterol sulfate. …
Number of citations: 27 www.sciencedirect.com
SM Palacios, MA Palacio - Tetrahedron: Asymmetry, 2007 - Elsevier
… In 1997, under the chiral switch strategy, 12 levalbuterol hydrochloride and levalbuterol sulfate (RAS, Fig. 1) were approved by the FDA. Since 1999 levalbuterol hydrochloride has been …
Number of citations: 17 www.sciencedirect.com
PM Maurya, PS Rameshrao - researchgate.net
… In this work, the validation of a new method for the determination of the residual solvent in levalbuterol sulfate has been described, using the technique of the head space for gas …
Number of citations: 0 www.researchgate.net
SW Stein, J Rasmussen, S Walls, DW Schultz… - AAPS …, 2019 - Springer
… and levalbuterol sulfate MDIs. They found that a complex relationship exists between the net charge on the fine particle dose and the drug and valve materials. Levalbuterol sulfate MDIs …
Number of citations: 3 link.springer.com
Y Liang, JCW Mak - Current Pharmaceutical Design, 2021 - ingentaconnect.com
Asthma and chronic obstructive pulmonary disease (COPD) are obstructive lung diseases which are characterized by chronic inflammation and an increase in mucus production, and …
Number of citations: 8 www.ingentaconnect.com
W Doub, S Stein, J Mitchell, AP Goodey - AAPS PharmSciTech, 2020 - Springer
… (82) examined the charge acquired by albuterol sulfate (AS) and levalbuterol sulfate (LBS) after the powders were flowed at 2 g/min across contact surfaces made of materials …
Number of citations: 5 link.springer.com
PCL Kwok, HK Chan - Journal of Pharmacy and Pharmacology, 2009 - academic.oup.com
… Repackaging of propellant blends, and salbutamol sulfate and levalbuterol sulfate MDI … [38] On the other hand, the levalbuterol sulfate counterparts produced net negative charges …
Number of citations: 49 academic.oup.com
P Chi Lip Kwok - Current pharmaceutical design, 2015 - ingentaconnect.com
… Repackaging of propellant blends, and salbutamol sulfate and levalbuterol sulfate MDI … On the other hand, the levalbuterol sulfate counterparts produced net negative charges with …
Number of citations: 9 www.ingentaconnect.com
R Sharma - Journal of Aerosol Medicine, 2000 - liebertpub.com
… THE QUANTITATION OF THE AMORPHOUS STATE IN LEVALBUTEROL SULFATE … amorphous content in levalbuterol sulfate. Dynamic vapor sorption was performed on a VTI SGA-…
Number of citations: 3 www.liebertpub.com
P Kulphaisal - 2002 - search.proquest.com
… Moreover, levalbuterol sulfate pMDIs packaged with conventional CFC nitrile elastomers produced net electronegative aerosol clouds, while pMDIs packaged with HFA compatible …
Number of citations: 1 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。